N-(3,4-dimethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyaniline, phenylthiourea, and various acylating agents. The reaction conditions may involve:
Step 1: Formation of the triazolopyrazine core through cyclization reactions.
Step 2: Introduction of the phenylthio group via nucleophilic substitution.
Step 3: Acetylation to form the final acetamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the phenylthio group to sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Halogenation or alkylation at the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes.
Modulation of receptor activity: Acting as an agonist or antagonist.
Interference with cellular pathways: Affecting signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
- N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(methylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(ethylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylthio group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound exhibits a variety of biological activities due to its unique structural features, including multiple functional groups that allow for diverse interactions with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C21H19N5O4S with a molecular weight of 437.47 g/mol. The presence of methoxy groups and a phenylthio moiety enhances its solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation : The compound could bind to specific receptors, influencing signaling pathways that regulate various physiological responses.
- Nucleic Acid Interaction : It may intercalate or bind to DNA/RNA, potentially affecting gene expression and cellular replication processes.
Antimicrobial Activity
Research indicates that derivatives of triazolopyrazines exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various gram-positive and gram-negative bacteria. Studies have demonstrated that certain derivatives possess potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Compounds with similar structural motifs have been explored for anticancer activity. The triazole and pyrazine rings are known to interact with biological macromolecules involved in cancer progression. Some studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of triazolopyrazine derivatives, it was found that certain compounds exhibited significant inhibition against Candida albicans and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 32 |
Compound B | E. coli | 16 |
Compound C | C. albicans | 8 |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazolopyrazine derivatives revealed that some compounds significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF-7 (Breast Cancer) | 15 |
Compound E | HeLa (Cervical Cancer) | 10 |
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-29-16-9-8-14(12-17(16)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJXECIUCUUCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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